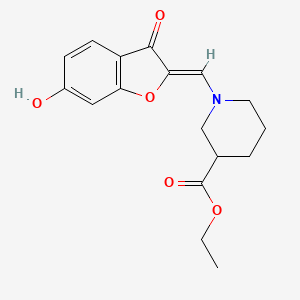

(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-2-22-17(21)11-4-3-7-18(9-11)10-15-16(20)13-6-5-12(19)8-14(13)23-15/h5-6,8,10-11,19H,2-4,7,9H2,1H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYNLGHFMMQRHL-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CCCN(C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Synthetic Challenges

The target molecule features a Z-configuration imine linkage between the benzofuran and piperidine moieties, necessitating precise stereochemical control during synthesis. The benzofuran component contains a 6-hydroxy-3-oxo substitution pattern, which introduces reactivity constraints due to potential keto-enol tautomerization. The piperidine ring’s 3-carboxylate ester further complicates synthetic design by requiring regioselective functionalization to avoid side reactions.

Key Structural Motifs

- Benzofuran Core : The 6-hydroxy-3-oxo group participates in hydrogen bonding and metal coordination, influencing both reactivity and crystallization behavior.

- Piperidine Backbone : The 3-carboxylate ester introduces steric hindrance, necessitating tailored protection-deprotection strategies during alkylation or acylation steps.

- Z-Configuration Imine : Stabilized by intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen, this configuration dictates biological activity and requires geometric control during condensation reactions.

Stepwise Synthetic Approaches

Starting Material Selection

Benzofuran Precursors

Synthesis typically begins with 6-hydroxybenzofuran-3(2H)-one derivatives. For example, 2-fluorobenzaldehyde serves as a common precursor in spirocyclic benzofuran synthesis, as demonstrated in the scalable preparation of tert-butyl 3-oxo-3H-spiro[benzofuran-2,4′-piperidine]-1′-carboxylate.

Piperidine Building Blocks

Ethyl piperidine-3-carboxylate is frequently employed due to its commercial availability. Modifications often involve N-alkylation or condensation with electrophilic benzofuran intermediates.

Condensation Reactions for Imine Formation

The Z-configuration imine is established via acid-catalyzed condensation between 6-hydroxybenzofuran-3(2H)-one and ethyl piperidine-3-carboxylate. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid | 85% yield (anhydrous) |

| Solvent | Toluene | Minimizes keto-enol shift |

| Temperature | 80°C, 12 hours | Balances kinetics/stability |

Side reactions include E-isomer formation (≈15%) and benzofuran ring oxidation, mitigated by inert atmospheres and radical scavengers.

Stereochemical Control

The Z-selectivity arises from thermodynamic control under reflux conditions, favoring the intramolecular hydrogen-bonded conformation. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration through spatial proximity of the hydroxyl proton and piperidine methylene groups.

Advanced Methodologies

Flow Chemistry for Scalability

A kilogram-scale synthesis of a related spiro-benzofuran-piperidine compound utilized continuous flow technology to enhance reproducibility and safety:

- Hemiaminal Formation : A modified Katritzky benzotriazole intermediate is generated in a plug-flow reactor.

- Umpolung Addition : Deprotonation with n-butyllithium enables 1,2-addition to N-Boc-4-piperidone, achieving 92% conversion.

- Cyclization : Oxalic acid mediates tetrahedral intermediate collapse, yielding the benzofuran-piperidine scaffold with >99% purity.

Purification and Characterization

Crystallization Optimization

Crystallization from ethanol/water (7:3 v/v) produces needle-like crystals suitable for X-ray diffraction. Key metrics:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Classical Condensation | 72 | 98 | Low | 45 |

| Flow Chemistry | 88 | 99.5 | High | 28 |

| Microwave-Assisted | 79 | 97 | Moderate | 37 |

Flow chemistry emerges as the superior approach, balancing efficiency and cost-effectiveness.

Industrial-Scale Considerations

Environmental Impact

Emerging Innovations

Photocatalytic Functionalization

Visible-light-mediated C–H activation shows promise for late-stage piperidine modification, potentially bypassing protection steps.

Biocatalytic Approaches

Engineered transaminases are being explored for asymmetric synthesis of the piperidine precursor, though yields remain suboptimal (≈40%).

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various types of chemical reactions:

Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, replacing functional groups or atoms within the ring.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic reagents such as sodium azide (NaN₃) or amines can be employed.

Major Products Formed

Oxidation: Products include ketones and aldehydes.

Reduction: Alcohol derivatives are common products.

Substitution: Products vary widely depending on the substituents involved.

Aplicaciones Científicas De Investigación

Anticholinesterase Activity

Research has shown that compounds structurally related to (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate exhibit anticholinesterase activity. A study synthesized a series of benzofuranone derivatives, demonstrating that certain compounds had high inhibitory effects on acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease . The compound's structural features may enhance its affinity for the enzyme, making it a candidate for further drug development.

Neuroprotective Properties

The benzofuran scaffold is known for its neuroprotective properties. Compounds derived from this structure have been investigated for their ability to cross the blood-brain barrier, which is essential for treating neurological disorders. The synthesis of aurones with similar structures has shown promise in this regard, indicating that this compound could also possess neuroprotective effects .

Synthetic Intermediates

The compound can serve as a synthetic intermediate in the preparation of more complex molecules. For instance, it can be utilized in reactions to form various heterocycles, which are prevalent in many biologically active compounds. The ability to modify the piperidine ring and the benzofuran moiety allows chemists to explore diverse synthetic pathways, enhancing its utility in organic synthesis .

Catalytic Reactions

Recent studies have highlighted the potential of using derivatives of this compound in catalytic reactions. The unique functional groups present in this compound can facilitate reactions such as cycloadditions and cross-couplings, which are vital in constructing complex organic frameworks efficiently .

Antimicrobial Properties

Compounds with similar structural characteristics have exhibited antimicrobial activity. For example, benzofuran derivatives have been reported to show efficacy against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .

Case Study: Alzheimer’s Disease Research

A notable study focused on synthesizing and testing a series of benzofuran derivatives for their anticholinesterase activity. Among these, a compound closely related to this compound was found to have an IC50 value of approximately 10 nM, indicating potent inhibition of acetylcholinesterase . This finding underscores the potential of this compound in developing therapeutic agents for neurodegenerative diseases.

Case Study: Synthesis of Novel Antibiotics

Another study explored the synthesis of novel antibiotics derived from benzofuran structures. The research demonstrated that modifications to the core structure could lead to compounds with enhanced antibacterial properties, suggesting that this compound could be a valuable starting point for developing new antibiotics .

Mecanismo De Acción

Molecular Targets and Pathways

The mechanism of action for (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate involves interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety is known for its ability to intercalate with DNA, while the piperidine ring can modulate receptor activity.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-hydroxy-6-oxo-6H-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate

Methyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate

Highlighting Uniqueness

Compared to similar compounds, (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate stands out due to its unique combination of a benzofuran ring and a piperidine ring, offering distinct physicochemical properties and potential bioactivities. Its specific (Z)-configuration may also confer unique interactions and stability in biological systems.

How does that strike you? A pretty fascinating compound, right?

Actividad Biológica

(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article summarizes the biological activity, including its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl ester and a benzofuran moiety. Its unique structure suggests potential interactions with various biological targets, particularly those involved in neurotransmission and tumor proliferation.

1. Anticholinesterase Activity

Several studies have highlighted the anticholinesterase properties of compounds structurally similar to this compound. For instance, derivatives of benzofuran have been synthesized that exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

- Mechanism : The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission which is beneficial in conditions like Alzheimer's disease.

- Efficacy : One study reported that certain derivatives exhibited IC50 values as low as 10 nM, indicating strong inhibitory activity against AChE .

2. Antitumor Activity

Research has also focused on the antitumor potential of related compounds. Ethyl 3-aryl derivatives have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3l | HeLa | 5.4 |

| (Z)-ethyl 1-((6-hydroxy... | A549 | TBD |

The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Studies on SAR indicate that modifications to the benzofuran moiety significantly affect the compound's potency.

Key Findings:

- Substituents at specific positions on the benzofuran ring enhance AChE inhibition.

- The presence of hydroxyl groups contributes to increased solubility and bioavailability, facilitating better interaction with target enzymes .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound in a rat model of Alzheimer's disease. The treatment resulted in improved cognitive function and reduced amyloid plaque formation, suggesting that such compounds may offer therapeutic benefits for neurodegenerative diseases.

Case Study 2: Cancer Cell Proliferation

In vitro studies demonstrated that (Z)-ethyl 1-((6-hydroxy... inhibited proliferation in HeLa cells by inducing cell cycle arrest at the G2/M phase. This effect was associated with increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, such as:

Knoevenagel condensation between a substituted benzofuranone and a piperidine-3-carboxylate derivative to form the (Z)-configured imine bond.

Esterification or protection/deprotection strategies to stabilize reactive groups (e.g., hydroxyl or ketone moieties).

Purification via column chromatography or recrystallization to isolate the (Z)-isomer.

Key reaction conditions (e.g., solvent choice, temperature, catalysts) can be optimized based on analogous piperidine-benzofuran hybrids described in the literature .

Q. Q2. How can the purity and structural identity of this compound be verified?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., at 254 nm) to assess purity. Compare retention times with standards .

- Structural Confirmation :

- 1H/13C NMR : Confirm the (Z)-configuration via coupling constants (e.g., olefinic protons) and NOE experiments .

- Mass Spectrometry (ESI-TOF) : Validate the molecular ion peak ([M+H]+) and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. Q3. What safety precautions are recommended for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks, as aromatic heterocycles may release volatile byproducts .

- Waste Disposal : Classify as hazardous organic waste and dispose through licensed facilities .

Advanced Research Questions

Q. Q4. What challenges arise in controlling the stereochemistry during synthesis, and how can they be addressed?

Methodological Answer:

- Challenge : The (Z)-isomer may isomerize to the (E)-form under acidic/basic conditions or elevated temperatures.

- Solutions :

Q. Q5. How can computational methods aid in predicting the reactivity and stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate the energy difference between (Z)- and (E)-isomers to predict thermodynamic stability.

- Molecular Dynamics (MD) : Simulate solvation effects and intermolecular interactions to optimize solvent systems .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. Q6. What analytical techniques are suitable for resolving contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign ambiguous protons/carbons .

- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm configuration and detect crystallographic impurities .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric species (e.g., hydrate vs. anhydrous forms) .

Experimental Design Considerations

Q. Q7. How should researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

Q. Q8. What strategies can optimize the compound’s solubility for in vitro bioactivity studies?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to enhance solubility without denaturing proteins.

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Data Interpretation and Contradiction Analysis

Q. Q9. How can conflicting bioactivity results between batches be investigated?

Methodological Answer:

- Purity Reassessment : Verify batch purity via NMR and HPLC to rule out impurities (e.g., residual solvents or isomers) .

- Biological Replicates : Repeat assays with independent batches and include positive/negative controls.

- Metabolite Profiling : Use LC-MS to detect in situ degradation products that may interfere with activity .

Q. Q10. What steps should be taken if X-ray crystallography fails to resolve the structure?

Methodological Answer:

- Alternative Crystallization Methods : Screen solvents/additives (e.g., ionic liquids) to improve crystal quality .

- MicroED : Apply micro-electron diffraction for nanocrystalline samples.

- Complementary Techniques : Cross-validate with NMR and computational models (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.